5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Description
Historical Development and Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Systems in Chemical Research
The study of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, with initial research centered on their synthesis and fundamental chemical reactivity. nih.gov Over time, the therapeutic potential of these compounds became apparent as they were found to exhibit a wide spectrum of biological effects, including anti-inflammatory, antiviral, and anticancer properties. nih.govrsc.org
The significance of this scaffold in medicinal chemistry was firmly established in the 1980s and 1990s when its derivatives were identified as potent inhibitors of various enzymes, most notably protein kinases. nih.gov Protein kinases are crucial regulators of cellular signaling, and their disruption is implicated in diseases like cancer. nih.gov This discovery spurred extensive research, leading to the development of numerous pyrazolo[1,5-a]pyrimidine-based compounds for targeted therapies. nih.govbenthamdirect.com Today, this scaffold is a core component of several commercially available drugs, such as the sedative agents zaleplon and indiplon, and the anxiolytic agent ocinaplon. rsc.orgresearchgate.net
Structural Features and Planar Framework of Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine system is characterized by a fused bicyclic structure, which consists of a five-membered pyrazole (B372694) ring joined with a six-membered pyrimidine (B1678525) ring. nih.gov This fusion results in a rigid, planar framework that is highly suitable for chemical modification. mdpi.comnih.govnih.gov The planarity of the scaffold facilitates interactions with biological macromolecules through mechanisms like π–π stacking. nih.gov
| Structural Feature | Description | Significance |
|---|---|---|
| Core Structure | Fused bicyclic system of a pyrazole and a pyrimidine ring. nih.gov | Provides a rigid and stable scaffold for further functionalization. |
| Geometry | Rigid and planar N-heterocyclic system. mdpi.comnih.gov | Facilitates interactions with biological targets like enzymes through π–π stacking. nih.gov |
| Substitution Sites | Amenable to chemical modification at multiple positions (e.g., C2, C3, C5, C6, C7). mdpi.comnih.gov | Allows for extensive structure-activity relationship (SAR) studies and optimization of properties. nih.govnih.gov |
| Electronic Nature | π-amphoteric system with π-excedent (pyrazole) and π-deficient (pyrimidine) rings. rsc.org | Influences reactivity, photophysical properties, and molecular interactions. |
Rationales for Investigating Halogenated Pyrazolo[1,5-a]pyrimidines as Synthetic Intermediates
Halogenated heterocyclic compounds are fundamental building blocks in organic synthesis. nih.gov The introduction of a halogen atom, such as bromine or chlorine, onto the pyrazolo[1,5-a]pyrimidine scaffold provides a versatile chemical handle for subsequent functionalization. nih.gov
These halogenated derivatives serve as key intermediates for several reasons:
Cross-Coupling Reactions : Halogens are excellent leaving groups in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.govrsc.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of aryl, alkyl, and amino groups. mdpi.comnih.gov This synthetic flexibility is crucial for building libraries of diverse compounds for screening in drug discovery programs. mdpi.comnih.gov
Nucleophilic Aromatic Substitution : The pyrimidine ring of the scaffold is electron-deficient, which activates attached halogen atoms toward nucleophilic aromatic substitution (SNAr). mdpi.com This allows for the direct replacement of the halogen by various nucleophiles, such as amines and alkoxides, providing a straightforward route to new derivatives. mdpi.comnih.gov
Modulation of Biological Activity : In some cases, the halogen atom itself can contribute directly to the biological activity of the molecule. nih.govrsc.org Certain halogenated pyrazolo[1,5-a]pyrimidines have been found to possess anxiolytic properties. nih.govrsc.org
The strategic placement of a halogen atom is therefore a powerful tool for chemists to expand the chemical space accessible from the pyrazolo[1,5-a]pyrimidine core.
Contextualizing 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine within the Broader Pyrazolo[1,5-a]pyrimidine Chemistry
The compound this compound is a specific, functionalized derivative that embodies the principles outlined in the preceding sections. Its structure consists of the core pyrazolo[1,5-a]pyrimidine scaffold, a methyl group at the C2 position, and a bromine atom at the C5 position.
Each component of the molecule has a distinct origin and chemical purpose:
The 2-methyl group is typically introduced during the initial synthesis of the ring system. The most common synthetic route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. researchgate.netnih.gov The use of acetylacetone (B45752) or a related 1,3-biselectrophile in this reaction would lead to the formation of a 2-methyl substituted pyrazolo[1,5-a]pyrimidine core.
The 5-bromo group is the key functional handle on the molecule. The C5 position on the pyrimidine ring is electron-deficient and thus highly activated for chemical reactions. The bromine atom serves as an excellent leaving group, making this compound a valuable intermediate for synthesizing a wide range of 5-substituted derivatives through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. mdpi.comrsc.orgrsc.orguzh.ch
Therefore, this compound is not typically an end-product but rather a strategic starting material. It provides a reliable and versatile platform for medicinal chemists and synthetic chemists to generate novel molecules with tailored properties for applications in pharmaceutical development and materials science.
| Component | Position | Chemical Role and Significance |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Core Scaffold | Provides the rigid, planar framework known for its broad biological activities. nih.govnih.gov |
| Methyl (CH₃) | C2 | A common substituent derived from the synthetic route, which can influence lipophilicity and steric profile. |
| Bromo (Br) | C5 | Acts as a versatile leaving group, activating the molecule for nucleophilic substitution and cross-coupling reactions, making it a key synthetic intermediate. mdpi.comrsc.org |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFYIUUIUMTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271437 | |
| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610021-32-3 | |
| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610021-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 Methylpyrazolo 1,5 a Pyrimidine and Its Precursors
Strategies for Constructing the 2-Methylpyrazolo[1,5-a]pyrimidine (B1316446) Core
The construction of the 2-methylpyrazolo[1,5-a]pyrimidine system is a central theme in the synthesis of this class of compounds. researchgate.netnih.gov The most prevalent and versatile strategies involve building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) precursor, specifically 3-methyl-5-aminopyrazole. This approach ensures the correct placement of the methyl group at the C-2 position of the final fused-ring system from the outset. Key methodologies include condensation reactions, multi-component reactions, and various annulation strategies.
Condensation Reactions with 3-Methyl-5-aminopyrazoles
Condensation reactions represent a foundational and frequently employed strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov This method involves the reaction of the bis-nucleophilic 3-methyl-5-aminopyrazole with a 1,3-bis-electrophilic partner. The reaction typically proceeds via an initial attack from the exocyclic amino group of the pyrazole, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
The reaction of 3-methyl-5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a classic and robust method for constructing the pyrazolo[1,5-a]pyrimidine skeleton. nih.gov The choice of the β-dicarbonyl compound allows for the introduction of various substituents at the C-5 and C-7 positions of the resulting heterocyclic system.
For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775). researchgate.netnih.gov This diol can then serve as a versatile intermediate, which upon treatment with a chlorinating agent such as phosphorus oxychloride, is converted to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a key precursor for further derivatization. nih.gov Similarly, cyclic β-dicarbonyl compounds or their equivalents, such as 2-acetylbutyrolactone, can be employed, leading to the formation of more complex substituted pyrazolo[1,5-a]pyrimidinones. nih.gov
Table 1: Examples of Condensation Reactions with β-Dicarbonyl Compounds
| β-Dicarbonyl Compound/Equivalent | Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| Diethyl Malonate | 5-Amino-3-methylpyrazole | EtONa, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | researchgate.netnih.gov |
| 2-Acetylbutyrolactone | 3-Substituted-5-amino-1H-pyrazoles | - | 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones | nih.gov |
| Acetylacetone (B45752) | 5-Amino-1-aroylpyrazoles | Refluxing ethanol (B145695) | 5,7-Dimethyl-1-aroylpyrazolo[1,5-a]pyrimidines | - |
| Benzoylacetone | 5-Amino-1-aroylpyrazoles | Refluxing ethanol | 5-Methyl-7-phenyl-1-aroylpyrazolo[1,5-a]pyrimidines | - |
Enaminones and enaminonitriles are highly effective 1,3-bis-electrophiles for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com These reagents offer a high degree of control over the substitution pattern of the final product. The reaction with 3-methyl-5-aminopyrazole typically proceeds under acidic or thermal conditions, often enhanced by microwave irradiation, to afford the corresponding 2-methylpyrazolo[1,5-a]pyrimidines in good yields. ekb.eg
For instance, the cyclocondensation of 3-methyl-5-aminopyrazole with various β-enaminones under solvent-free microwave-assisted conditions is an efficient route to 7-aryl-substituted 2-methylpyrazolo[1,5-a]pyrimidines. ekb.eg Similarly, substituted acrylonitriles, such as 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile, react with aminopyrazoles under acidic conditions to yield the target scaffold. mdpi.com The use of β-ketonitriles, like 3-oxo-2-phenyl propanenitrile, also provides a direct pathway to 7-aminopyrazolo[1,5-a]pyrimidines. mdpi.com
Table 2: Examples of Condensation Reactions with Enaminones and Enaminonitriles
| Enaminone/Enaminonitrile | Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| Aryl-substituted Enaminones | 3-Methyl-5-aminopyrazole | Glacial acetic acid, reflux | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidines | ekb.eg |
| 3-(Dimethylamino)-2-(4-nitrophenyl)acrylonitrile | 1H-Pyrazol-5-amine derivatives | 1.25 M HCl in ethanol, acetone | Substituted Pyrazolo[1,5-a]pyrimidines | mdpi.com |
| 3-Oxo-2-phenyl propanenitrile | 5-Aminopyrazole derivatives | - | 7-Amino-pyrazolo[1,5-a]pyrimidines | mdpi.com |
| Benzylidene malononitrile (B47326) | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Microwave irradiation, 120 °C, 20 min | Substituted Pyrazolo[1,5-a]pyrimidine | nih.gov |
Multi-component Reaction Approaches for Diversely Substituted Pyrazolo[1,5-a]pyrimidines
Multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. researchgate.netnih.gov This approach is highly valued for its operational simplicity, time efficiency, and ability to generate diverse molecular libraries.
A well-established three-component reaction involves the condensation of a 3-aminopyrazole (B16455), an aldehyde, and an activated methylene (B1212753) compound such as malononitrile or ethyl cyanoacetate. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to yield the highly substituted pyrazolo[1,5-a]pyrimidine core. nih.gov Another notable MCR involves the reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). This method not only constructs the core but also allows for the simultaneous introduction of a halogen atom at the C-3 position. nih.govnih.gov
Annulation Reactions for the Fused Pyrazolo[1,5-a]pyrimidine System
Annulation reactions, which involve the formation of a ring onto an existing system, are also employed for the synthesis of the pyrazolo[1,5-a]pyrimidine framework. These methods often utilize transition metal catalysis to achieve high efficiency and selectivity.
A notable example is the Rh(III)-catalyzed three-component annulation strategy involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.gov This reaction, often performed under microwave heating, provides a versatile route to a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov Additionally, intramolecular cycloaddition reactions, such as the Diels-Alder reaction, have been developed to construct the fused pyrimidine ring from acyclic precursors, offering an alternative pathway to the target scaffold. nih.gov
Post-Cyclization Introduction of the Methyl Group at Position 2
The introduction of the methyl group at the C-2 position after the formation of the pyrazolo[1,5-a]pyrimidine ring is a less common and non-conventional strategy. The vast majority of synthetic routes reported in the literature rely on the use of 3-methyl-5-aminopyrazole as the starting material, which strategically pre-installs the C-2 methyl group. This precursor-based approach is generally more efficient and regioselective.
While post-cyclization functionalization of the pyrazolo[1,5-a]pyrimidine core is well-documented for other positions—for example, through selective metalation at C-7 or oxidative halogenation at C-3—direct methylation at the C-2 position is not a widely reported method. nih.govresearchgate.net The standard and preferred synthetic logic involves incorporating the desired C-2 substituent via the choice of the initial pyrazole building block.
Regioselective Introduction of the Bromo Substituent at Position 5
The introduction of a bromine atom at the C5 position of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a nuanced synthetic challenge. The inherent electronic properties of the bicyclic system dictate a strong preference for electrophilic attack at the C3 position. Therefore, direct bromination methods are generally unsuitable for obtaining the C5 isomer, leading to a focus on synthetic routes that build the core from specifically functionalized precursors.
Direct Bromination of 2-Methylpyrazolo[1,5-a]pyrimidine
Direct bromination of the 2-methylpyrazolo[1,5-a]pyrimidine core has been explored using various electrophilic and oxidative methods. However, these reactions consistently demonstrate high regioselectivity for the C3 position, located on the electron-rich pyrazole ring.
Standard electrophilic brominating agents, such as N-bromosuccinimide (NBS), are commonly used for halogenating heterocyclic compounds. When applied to pyrazolo[1,5-a]pyrimidines, these reagents typically yield the 3-bromo derivative as the major product. The reaction proceeds via an electrophilic aromatic substitution mechanism where the C3 carbon, being the most nucleophilic site, is preferentially attacked by the electrophilic bromine species.
While specific conditions can be optimized for various substrates, the fundamental reactivity of the pyrazolo[1,5-a]pyrimidine core makes C5 bromination via this direct approach highly challenging and generally low-yielding, if successful at all.
Oxidative halogenation offers an alternative route for C-H functionalization. A notable method involves the use of a sodium halide (e.g., NaBr) in combination with an oxidant like potassium persulfate (K₂S₂O₈). nih.govacs.orgnih.gov This system generates a more reactive halogenating species in situ. Despite the different activation mechanism, this method also shows a strong preference for the C3 position when applied to the pyrazolo[1,5-a]pyrimidine scaffold. nih.govacs.org The reaction is efficient for producing a variety of 3-halo-pyrazolo[1,5-a]pyrimidines but is not a viable route for the synthesis of the 5-bromo isomer. nih.gov
Table 1: K₂S₂O₈-Promoted Halogenation of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines
| Substrate | Halogen Source | Oxidant | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) | NaBr | K₂S₂O₈ | Water | 80 °C | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | High | nih.gov |
| 2-methyl-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | NaBr | K₂S₂O₈ | Water | 80 °C | 3-Bromo-2-methyl-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | 84% | nih.gov |
| 2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | NaBr | K₂S₂O₈ | Water | 80 °C | 3-Bromo-2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 95% | nih.gov |
Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), can facilitate halogenation under mild and environmentally friendly conditions, often using water as a solvent. nih.gov When 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is treated with potassium bromide in the presence of PIDA, exclusive bromination occurs at the C3 position, affording the corresponding 3-bromo product in high yield (88%). nih.gov This method underscores the intrinsic reactivity of the C3 position, showing excellent regioselectivity but again, not for the desired C5 site. nih.gov
Table 2: Hypervalent Iodine(III)-Mediated Bromination of Pyrazolo[1,5-a]pyrimidines
| Substrate | Bromine Source | Reagent | Solvent | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | PIDA | H₂O | 3 h | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 88% | nih.gov |
| 2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | KBr | PIDA | H₂O | 3 h | 3-Bromo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 90% | nih.gov |
The pronounced selectivity for C3 in electrophilic substitution reactions is due to it being the most electron-rich and sterically accessible position on the pyrazole portion of the fused ring system. To achieve bromination at C5, this inherent reactivity must be overcome or redirected.
Theoretical strategies to achieve this include:
Steric Hindrance: Introducing a large, bulky substituent at the C3 or adjacent C2/C7 positions could sterically block the C3 position, potentially making the C5 position on the pyrimidine ring more accessible to the brominating agent. However, this approach has not been specifically reported for achieving C5 bromination.
Blocking Groups: A temporary blocking group could be installed at the C3 position, forcing bromination to occur elsewhere. The subsequent removal of the blocking group would yield the C5-brominated product. This multi-step process adds complexity and has not been documented for this specific transformation.
Electronic Modification: The introduction of strong electron-withdrawing groups on the pyrazole ring could deactivate it towards electrophilic attack, potentially making the pyrimidine ring more competitive. However, this could also deactivate the entire molecule, requiring harsher reaction conditions.
Given the lack of successful reports, these strategies remain speculative for direct C5 bromination. The most practical approach remains the use of pre-functionalized building blocks.
Synthesis via Brominated Pyrazole or Pyrimidine Precursors
The most effective and regiochemically precise method for synthesizing 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is through the condensation of a brominated C3 fragment with an appropriate aminopyrazole. This "bottom-up" approach ensures the bromine is positioned correctly from the outset.
A well-established route to the pyrazolo[1,5-a]pyrimidine core is the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov To obtain the C5-bromo derivative, a brominated 1,3-dicarbonyl is required. A key precursor for this is 2-bromomalonaldehyde (B19672). A patented method describes the one-step synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and an amidine. google.com
Following this logic, the synthesis of this compound can be achieved by the cyclocondensation reaction between 3-amino-5-methylpyrazole (B16524) and 2-bromomalonaldehyde (or a more stable equivalent like 2-bromo-1,1,3,3-tetramethoxypropane, which hydrolyzes in situ). The reaction proceeds by initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the aldehyde carbons, followed by intramolecular cyclization and dehydration to form the final bicyclic product with the bromine atom unambiguously at the C5 position.
Table 3: Synthesis of this compound via Precursor Condensation
| Precursor 1 | Precursor 2 | Conditions | Product | Reference Principle |
|---|---|---|---|---|
| 3-Amino-5-methylpyrazole | 2-Bromomalonaldehyde | Acidic or neutral, heat (e.g., reflux in acetic acid or ethanol) | This compound | nih.govnih.govgoogle.com |
This precursor-based strategy circumvents the regioselectivity issues associated with direct bromination and stands as the most reliable method for obtaining this compound.
Cyclization of 5-Bromo-Substituted Pyrazole Derivatives
The most prevalent and direct method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.netresearchgate.net To obtain the target compound, this compound, this strategy requires a pyrazole precursor that is appropriately substituted with both a bromine atom and an amino group.
The logical starting material is a 5-amino-4-bromopyrazole. The halogenation of pyrazoles with reagents like N-halosuccinimides (NXS) typically occurs at the C4 position due to its electron-rich nature, making 5-amino-4-bromopyrazoles accessible precursors. cdnsciencepub.com This substituted aminopyrazole serves as a binucleophile, where the exocyclic amino group and the endocyclic nitrogen atom (N1) react with a 1,3-dielectrophile to form the six-membered pyrimidine ring.
For the synthesis of the 2-methyl derivative, a common 1,3-dielectrophile is acetylacetone (pentane-2,4-dione). The reaction proceeds via an initial condensation between the 5-amino group of the pyrazole and one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and dehydration to yield the final aromatic fused ring system.
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| 5-Amino-4-bromopyrazole | Acetylacetone | Acid or base catalysis, Reflux | 5-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine | nih.gov |
| 3-Aminopyrazole | 1,1,3,3-Tetramethoxypropane | HCl, ZnCl₂, Reflux in EtOH | Pyrazolo[1,5-a]pyrimidine | cdnsciencepub.com |
This table illustrates general cyclization reactions for the pyrazolo[1,5-a]pyrimidine core. The synthesis of the 2-methyl-5-bromo variant follows the same principles.
Fragment Coupling Approaches for Assembly
Fragment coupling represents a more convergent and modular approach to the pyrazolo[1,5-a]pyrimidine skeleton, offering greater flexibility for diversification. These methods involve the strategic formation of key carbon-carbon or carbon-nitrogen bonds to assemble the fused bicyclic system from distinct pyrazole and pyrimidine fragments.
One such advanced strategy involves the initial synthesis of a di-halogenated pyrazolo[1,5-a]pyrimidine core, which can then be selectively functionalized. For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be synthesized from 5-amino-3-methylpyrazole and diethyl malonate. nih.gov Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov The chlorine atoms at the C5 and C7 positions exhibit different reactivities, allowing for selective substitution. This di-halogenated intermediate can then be coupled with various fragments through transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce desired substituents. nih.govnih.gov
Another conceptual approach involves the direct coupling of a pre-functionalized pyrazole with a pyrimidine ring. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. rsc.org A hypothetical route could involve the Suzuki coupling of a pyrazoleboronic acid derivative with a brominated pyrimidine, or vice-versa, followed by an intramolecular cyclization to close the second ring of the fused system.
Halogen-Dance Reactions and Their Potential for Bromine Relocation
The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom along a carbon framework. This rearrangement proceeds via a series of deprotonation and reprotonation steps, allowing the halogen to "walk" to a more thermodynamically stable position. While not yet explicitly documented for the pyrazolo[1,5-a]pyrimidine system, its potential can be inferred from studies on related heterocycles, such as pyrazoles.
In theory, a bromine atom on the pyrazolo[1,5-a]pyrimidine ring could be induced to migrate under the influence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The process would require an acidic proton on the ring system. The base would abstract a proton to form a carbanion, which could then facilitate the migration of the bromine atom to an adjacent position.
For this compound, the most likely protons to be abstracted would be at the C3 or C6 positions. If the C6 proton were abstracted, it could potentially lead to a rearrangement to form 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine. The feasibility of such a reaction would depend on the relative acidities of the ring protons and the stability of the anionic intermediates. This pathway remains a theoretical possibility for creating isomers that are not readily accessible through direct synthesis.
Advanced Synthetic Methodologies
Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional methods, including enhanced reaction rates, higher yields, improved safety profiles, and alignment with the principles of green chemistry.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher product yields and cleaner reaction profiles compared to conventional heating methods.
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds is particularly amenable to microwave heating. The high efficiency of energy transfer leads to rapid heating of the polar reagents and solvents, facilitating the cyclization and dehydration steps. Several studies have reported successful microwave-assisted syntheses of this scaffold, often under solvent-free conditions, which further enhances the environmental credentials of the method. nih.gov
| Method | Reaction Time | Yield | Advantages | Ref. |
| Conventional Heating | Several hours | Moderate to Good | Standard laboratory setup | researchgate.net |
| Microwave Irradiation | 5-20 minutes | Good to Excellent | Rapid, high yield, energy efficient | nih.gov |
Green Chemistry Approaches (e.g., Aqueous Media, Solvent-Free Conditions, Ultrasonic Irradiation)
Green chemistry principles aim to reduce the environmental impact of chemical processes. Several green methodologies have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Syntheses of substituted pyrazolo[1,5-a]pyrimidines have been developed in aqueous ethanol or in the presence of catalysts like KHSO₄ in water, providing an environmentally benign alternative to volatile organic solvents. eurjchem.comeurjchem.com
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and simplifies product purification. As mentioned, microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines can often be conducted under solvent-free ("neat") conditions, where the reactants are mixed directly, sometimes with a solid support or catalyst. nih.gov
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can promote reactions through acoustic cavitation. The synthesis of pyrazolo[1,5-a]pyrimidines has been efficiently achieved using ultrasonic irradiation. nih.govresearchgate.net This method offers short reaction times (often under 10 minutes), mild reaction conditions, and high yields, making it an attractive green alternative. eurjchem.comnih.gov
| Green Approach | Key Features | Benefits | Ref. |
| Aqueous Media | Water as solvent | Reduced toxicity and environmental impact | eurjchem.com |
| Solvent-Free | No solvent used | Minimal waste, easy work-up | nih.gov |
| Ultrasonic Irradiation | Ultrasound as energy source | Very short reaction times, mild conditions, high yields | nih.govresearchgate.net |
Electrochemical Synthesis Pathways for Functionalized Pyrazolo[1,5-a]pyrimidines
Electrochemical synthesis is a frontier in green chemistry, utilizing electric current as a traceless reagent to drive redox reactions. beilstein-journals.org This approach avoids the need for stoichiometric chemical oxidants or reductants, which often generate toxic byproducts. While the direct electrosynthesis of this compound has not been specifically reported, established electrochemical methods for constructing N-heterocycles provide a clear blueprint for potential pathways. nih.govfrontiersin.orgrsc.org
A plausible electrochemical route would involve an intramolecular oxidative C-N bond formation. A suitably designed acyclic precursor, such as a functionalized aminopyrazole with a pendant group capable of cyclization, could be oxidized at an anode. This anodic oxidation would generate a highly reactive radical cation or iminium ion intermediate. This intermediate could then be trapped intramolecularly by a nucleophilic nitrogen atom, leading to the formation of the fused pyrimidine ring. Such electrochemical cyclizations are often highly efficient, proceed under mild conditions, and can be scaled up in continuous-flow reactors, representing a promising future direction for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. frontiersin.org
Reactivity and Synthetic Transformations of 5 Bromo 2 Methylpyrazolo 1,5 a Pyrimidine
Transformations Directed by the Bromo Substituent at Position 5
The bromine atom at the C5 position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These transformations allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions at C5
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-bromo-2-methylpyrazolo[1,5-a]pyrimidine, the C5-bromo substituent serves as an excellent electrophilic partner in these reactions.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. While specific studies on this compound are not extensively documented, research on closely related 3-bromo- (B131339) and 3,5-disubstituted pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights into the reactivity at the C5 position.
In a study on 3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones, a second C5-arylation was successfully achieved under standard Suzuki-Miyaura conditions. wikipedia.orgnih.govmorressier.com This was accomplished after activating the C-O bond of the lactam function, demonstrating the feasibility of C5-arylation on this heterocyclic system. wikipedia.orgnih.govmorressier.com The reactions were typically carried out using a palladium catalyst such as PdCl2(PPh3)2, a base like sodium carbonate, and a suitable solvent, with heating. wikipedia.org
The scope of the reaction is broad, with various aryl and heteroaryl boronic acids being successfully coupled. For instance, arylboronic acids bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluorine) groups have been shown to be effective coupling partners. wikipedia.org This suggests that this compound would likely undergo similar transformations to yield a variety of 5-aryl-2-methylpyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Examples of Suzuki-Miyaura Coupling for C5-Arylation of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | 1,4-Dioxane | 88-90 |
| 2 | 2-Methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | 1,4-Dioxane | 66 |
| 3 | 4-Fluorophenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | 1,4-Dioxane | 78 |
| 4 | Thiophen-2-ylboronic acid | PdCl2(PPh3)2 | Na2CO3 | 1,4-Dioxane | 87 |
| 5 | 4-Bromophenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | 1,4-Dioxane | 91 |
Data is based on the C5-arylation of C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones and is illustrative of the potential reactivity of this compound. wikipedia.org
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the formation of C(sp)-C(sp2) bonds. This reaction has been successfully applied to bromo-substituted pyrazolo[1,5-a]pyrimidine systems, indicating its utility for the C5-alkynylation of this compound.
A study on bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines demonstrated the successful Sonogashira coupling of various terminal alkynes at different positions of the pyrazolo[1,5-a]pyrimidine core. acs.orgacsgcipr.org The reactions were typically performed using a palladium catalyst, such as Pd(OAc)2 or PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst like CuI, and an amine base such as triethylamine (B128534) (Et3N). acs.orgacsgcipr.orgnih.gov
The reactivity was found to be influenced by the electronic nature of the substituents on the alkyne, with both electron-donating and electron-withdrawing groups being tolerated. acs.orgacsgcipr.org This versatility allows for the introduction of a wide range of alkynyl moieties at the C5 position, providing access to a diverse set of compounds with potential applications in materials science and medicinal chemistry.
Table 2: Examples of Sonogashira Coupling of Bromo-Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)2/PPh3 | CuI | Et3N | Acetonitrile | 66 |
| 2 | 4-Ethynyltoluene | Pd(OAc)2/PPh3 | CuI | Et3N | Acetonitrile | 79 |
| 3 | 4-Ethynylanisole | Pd(OAc)2/PPh3 | CuI | Et3N | Acetonitrile | 70 |
| 4 | 1-Ethynyl-4-(trifluoromethyl)benzene | Pd(OAc)2/PPh3 | CuI | Et3N | Acetonitrile | 87 |
| 5 | Ethynyltrimethylsilane | Pd(OAc)2/PPh3 | CuI | Et3N | Acetonitrile | 55 |
Data is based on the Sonogashira coupling of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines and is indicative of the potential for C5-alkynylation of this compound. acsgcipr.org
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. A review on the functionalization of pyrazolo[1,5-a]pyrimidines mentions a Buchwald-Hartwig coupling to form an acetamide (B32628) moiety on a related derivative, highlighting the potential for C-N bond formation on this scaffold. nih.gov Given the successful application of this reaction to a wide variety of N-heterocyclic halides, it is anticipated that this compound would react with a range of primary and secondary amines under appropriate Buchwald-Hartwig conditions to afford the corresponding 5-amino-2-methylpyrazolo[1,5-a]pyrimidine derivatives.
The Negishi coupling is another important palladium- or nickel-catalyzed cross-coupling reaction that involves the reaction of an organozinc compound with an organohalide. This reaction is known for its high functional group tolerance and the ability to form C(sp3)-C(sp2) bonds.
Although specific studies detailing the Negishi coupling of this compound are scarce, the reaction is widely used for the functionalization of various heterocyclic systems. The general procedure involves the preparation of an organozinc reagent from an alkyl or aryl halide, followed by its reaction with the bromo-substituted pyrazolo[1,5-a]pyrimidine in the presence of a suitable palladium or nickel catalyst. This methodology would be expected to allow for the introduction of various alkyl and aryl groups at the C5 position.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C5
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. The pyrazolo[1,5-a]pyrimidine system is known to be susceptible to SNAr reactions, particularly at the C5 and C7 positions, which are electron-deficient. nih.gov
The bromo substituent at the C5 position of this compound can act as a leaving group in the presence of strong nucleophiles. This allows for the direct introduction of various heteroatom-containing functional groups. Common nucleophiles used in SNAr reactions on related heterocyclic systems include amines, alkoxides, and thiolates. nih.gov The reaction is typically carried out in a polar aprotic solvent and may be facilitated by the presence of a base. The successful application of SNAr reactions to functionalize the C5 position of the pyrazolo[1,5-a]pyrimidine core with a variety of nucleophiles suggests that this compound would undergo similar transformations to yield 5-substituted derivatives.
Metal-Halogen Exchange Reactions for C5 Functionalization
The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a variety of functional groups through metal-halogen exchange reactions. nih.gov This transformation is a fundamental method in organometallic chemistry for converting an organic halide into a highly reactive organometallic intermediate, which can then be quenched with various electrophiles. nih.govnih.gov
The most common approach involves lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). nih.govnih.gov The reaction is generally conducted at very low temperatures, often -78 °C or -100 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions. nih.gov The exchange generates a potent nucleophilic organolithium species at the C5 position. This intermediate is not isolated but is immediately treated with an electrophile to form a new carbon-carbon or carbon-heteroatom bond.
Alternatively, Grignard reagents can be prepared via a bromine-magnesium exchange. This is often achieved using reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with lithium chloride (LiCl) to enhance reactivity and solubility. nih.gov A combination of i-PrMgCl and n-BuLi has been shown to be effective for performing bromine-metal exchange on bromoheterocycles that possess sensitive functional groups, offering a practical method under non-cryogenic conditions. nih.gov
The resulting C5-organometallic intermediate can react with a wide array of electrophiles, leading to diverse C5-functionalized pyrazolo[1,5-a]pyrimidines.
| Electrophile | Reagent Example | Product Functional Group |
| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohol |
| Alkyl Halides | Methyl Iodide | Alkyl Group |
| Carbon Dioxide | CO2 (gas or solid) | Carboxylic Acid |
| Formamides | N,N-Dimethylformamide (DMF) | Aldehyde |
| Borates | Trimethyl borate | Boronic Acid/Ester |
This methodology provides a powerful and regioselective route to elaborate the pyrazolo[1,5-a]pyrimidine scaffold at the C5 position, a site that is not easily functionalized by direct C-H activation methods.
Reactivity at the 2-Methyl Group
The 2-methyl group on the pyrazolo[1,5-a]pyrimidine core offers another site for synthetic modification, allowing for the introduction of diverse functionalities through oxidation, functional group interconversions, and C-H activation pathways.
Oxidations and Functional Group Interconversions
The 2-methyl group can be transformed into more oxidized functional groups such as aldehydes or carboxylic acids. While direct oxidation can be challenging, a common strategy involves a two-step process. First, the methyl group is converted into a hydroxymethyl group. This intermediate can then be oxidized to the corresponding aldehyde.
A notable example of this is the use of the Dess-Martin periodinane (DMP) oxidation. nih.gov This reagent is a mild and highly selective oxidant for converting primary alcohols to aldehydes under neutral pH and at room temperature. nih.govresearchgate.net In the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a 2-(hydroxymethyl) intermediate has been successfully oxidized to the corresponding 2-formyl derivative (an aldehyde) using DMP in dimethylformamide (DMF). beilstein-journals.orgbeilstein-archives.org This transformation is efficient and tolerates a wide variety of other functional groups on the heterocyclic core. nih.gov
Further oxidation of the aldehyde to a carboxylic acid can be achieved using standard strong oxidizing agents. researchgate.net These functional group interconversions are critical for creating derivatives with new properties and for subsequent synthetic elaborations, such as amide or ester formation. beilstein-journals.orgbeilstein-archives.org
Alkylation and Acylation Reactions at the Methyl Group
While direct deprotonation of the 2-methyl group with a strong base to form a carbanion for subsequent alkylation or acylation is not a commonly reported pathway for this specific scaffold, functionalization can be achieved through modern C-H activation strategies. Palladium-catalyzed direct C-H arylation offers a powerful method to form a new carbon-carbon bond at the methyl group.
In one reported methodology, the C(sp³)–H bond of a 2-methyl group on a fused pyrazole (B372694) was arylated using palladium catalysis. researchgate.net This type of reaction typically involves a palladium catalyst, a suitable ligand, and an aryl halide. The reaction proceeds through a C-H activation mechanism, leading to the formation of a 2-styryl or 2-benzyl derivative, depending on the substrate. This approach avoids the use of strong bases and pre-functionalization of the methyl group, representing a more atom-economical route to elaborated structures.
Condensation Reactions Involving the 2-Methyl Group
The methyl group at the C2 position, being attached to a heteroaromatic ring system, can exhibit sufficient acidity to participate in condensation reactions with carbonyl compounds, similar to an active methylene (B1212753) group. The Knoevenagel condensation is a classic example of such a reaction, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. rsc.org
While direct examples on this compound are scarce, analogous systems demonstrate this reactivity. For instance, 2-methyl-thiazolo[4,5-b]pyrazines have been shown to undergo smooth Knoevenagel condensation with various aldehydes. rsc.org This suggests that under appropriate basic or acidic conditions, the 2-methyl group of pyrazolo[1,5-a]pyrimidines could react with aldehydes (e.g., benzaldehyde) to form 2-styryl derivatives. This reaction would involve the initial formation of an aldol-type adduct, which then dehydrates to yield the conjugated product. This transformation provides a direct route to extend conjugation and synthesize vinyl-substituted pyrazolo[1,5-a]pyrimidines.
C-H Functionalization of Other Positions on the Pyrazolo[1,5-a]pyrimidine Core (e.g., C3, C7)
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of heterocyclic cores without the need for pre-installed functional groups. eurjchem.com For the pyrazolo[1,5-a]pyrimidine system, the C3 and C7 positions are the most studied sites for such transformations.
The C3 position is widely recognized as the most nucleophilic and electronically rich carbon on the pyrazolo[1,5-a]pyrimidine scaffold. byu.edu Consequently, it is highly susceptible to electrophilic substitution and direct C-H functionalization reactions. A variety of transformations, including halogenation, nitration, formylation, thiocyanation, and selenocyanation, have been shown to occur with high regioselectivity at the C3 position. beilstein-archives.orgbyu.edu
The C7 position can also be functionalized, often through palladium-catalyzed direct C-H arylation reactions with aryl chlorides or bromides. eurjchem.com The regioselectivity between the C3 and C7 positions can often be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.net For instance, palladium-catalyzed oxidative C–H/C–H cross-coupling has been used to connect pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes. rsc.org
| Position | Reaction Type | Reagents/Catalyst | Product |
| C3 | Oxidative Halogenation | NaX / K2S2O8 | 3-Halo derivative |
| C3 | Thiocyanation | KSCN / NCS | 3-Thiocyanato derivative |
| C3/C7 | Direct Arylation | Aryl Halide / Pd(OAc)2 | 3-Aryl or 7-Aryl derivative |
Regioselective Amidation and Amination Reactions
Introducing nitrogen-containing functional groups, such as amides and amines, directly onto the pyrazolo[1,5-a]pyrimidine core is of significant interest for the development of new pharmaceuticals. Transition metal-catalyzed C-H activation has provided elegant solutions for achieving this regioselectively.
Rhodium(III)-catalyzed C-H activation has been successfully employed for the direct amidation of 7-arylpyrazolo[1,5-a]pyrimidines. beilstein-journals.orgeurjchem.com In this methodology, the pyrazolo[1,5-a]pyrimidine moiety itself acts as a directing group, guiding the rhodium catalyst to activate a C-H bond on the appended 7-aryl ring. beilstein-journals.orgeurjchem.com The reaction with dioxazolones as amidating agents proceeds smoothly to install an amide group at the ortho-position of the aryl substituent. beilstein-journals.orgeurjchem.com Mechanistic studies suggest the formation of a six-membered rhodacycle intermediate involving the N1 atom of the pyrazole ring is key to this regioselectivity. beilstein-journals.orgeurjchem.com
While direct C-H amination of the pyrazolo[1,5-a]pyrimidine core itself is less developed, the synthesis of various 7-aminopyrazolo[1,5-a]pyrimidines is often achieved through cyclization strategies or by nucleophilic substitution of a leaving group at the C7 position. The development of direct C-H amination and amidation methods remains an active area of research, promising more efficient routes to these valuable compounds.
Chalcogenation Reactions (Sulfenylation, Selenylation)
Recent advancements have led to the development of methods for the direct C-H chalcogenation of the pyrazolo[1,5-a]pyrimidine core, offering efficient pathways to sulfur- and selenium-containing derivatives. These reactions exhibit high regioselectivity, exclusively targeting the C3 position of the electron-rich pyrazole ring.
Sulfenylation: A visible-light-induced, cross-dehydrogenative methodology has been established for the C3-sulfenylation of various pyrazolo[1,5-a]pyrimidine derivatives. acs.orgacs.orgnih.gov This protocol utilizes Rose Bengal as a photocatalyst under blue LED irradiation, with potassium persulfate (K₂S₂O₈) as an oxidant and potassium iodide (KI) as a crucial additive. acs.orgnih.gov The reaction proceeds via a radical-based mechanism and demonstrates broad applicability for a range of thiols and pyrazolo[1,5-a]pyrimidine substrates. nih.gov For instance, the reaction of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) with thiophenol under these conditions yields the C3-sulfenylated product in high yield. acs.org The practical applicability of this method has been demonstrated on a gram scale without a significant decrease in efficiency. acs.org
Selenylation: Similarly, the C3-H selenylation of pyrazolo[1,5-a]pyrimidines has been achieved through visible-light photocatalysis. acs.org One efficient method employs Erythrosine B as an organophotocatalyst to react various pyrazolo[1,5-a]pyrimidines with diaryl diselenides, yielding 3-selenylated products. acs.org Another approach utilizes iodine as a catalyst in a three-component reaction between amino pyrazoles, chalcones, and diaryl/dialkyl diselenides to afford 3-selenylated pyrazolo[1,5-a]pyrimidines in a single step. rsc.org Both methods are characterized by their high regioselectivity for the C3 position. The reaction is tolerant of various functional groups on both the pyrimidine (B1678525) core and the diselenide, including methyl, methoxy, and halogen substituents. acs.org
Interactive Data Table: C3-Chalcogenation of Pyrazolo[1,5-a]pyrimidine Derivatives
| Reaction Type | Substrate Example | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sulfenylation | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Thiophenol, Rose Bengal, KI, K₂S₂O₈, Blue LED, DMSO | 2-methyl-7-phenyl-3-(phenylthio)pyrazolo[1,5-a]pyrimidine | 85% | acs.org |
| Sulfenylation | 2-methyl-7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine | Thiophenol, Rose Bengal, KI, K₂S₂O₈, Blue LED, DMSO | 2-methyl-7-(naphthalen-2-yl)-3-(phenylthio)pyrazolo[1,5-a]pyrimidine | 92% | acs.org |
| Selenylation | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Diphenyl diselenide, Erythrosine B, White LED, MeCN | 2-methyl-7-phenyl-3-(phenylselanyl)pyrazolo[1,5-a]pyrimidine | Low (initially) | acs.org |
| Selenylation | 2,5-Dimethyl-7-phenyl pyrazolo[1,5-a]pyrimidine | Diphenyl diselenide, Erythrosine B, White LED, MeCN | 3-(Phenylselanyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine | 70% | acs.org |
Other Electrophilic Substitutions (e.g., Formylation, Nitration)
Beyond chalcogenation, the pyrazolo[1,5-a]pyrimidine system undergoes other classical electrophilic substitution reactions, primarily at the electron-rich pyrazole ring.
Formylation: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the ring. wikipedia.org For the pyrazolo[1,5-a]pyrimidine core, formylation is expected to occur regioselectively at the highly nucleophilic C3 position, consistent with other electrophilic substitutions. acs.orgnih.gov
Nitration: The nitration of the parent pyrazolo[1,5-a]pyrimidine scaffold is a clear example of reagent-dependent regioselectivity. researchgate.net Treatment with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺), results in substitution at the C3 position to yield 3-nitropyrazolo[1,5-a]pyrimidine. researchgate.net Conversely, using nitric acid in acetic anhydride (B1165640) as the nitrating agent leads to the formation of the 6-nitropyrazolo[1,5-a]pyrimidine (B1595664) isomer. researchgate.net This dramatic shift in regioselectivity is attributed to the different reaction mechanisms and the nature of the reacting species under varying acidic conditions.
Directing Group Effects and their Influence on Regioselectivity
The regioselectivity of electrophilic substitution on the this compound ring is governed by a combination of the inherent electronic properties of the fused heterocyclic system and the electronic effects of the substituents.
The pyrazolo[1,5-a]pyrimidine system has a highly nucleophilic C3 position on the pyrazole ring, which is the preferred site for electrophilic attack. acs.orgacs.orgresearchgate.net The pyrimidine ring, being electron-deficient, is generally deactivated towards electrophiles. This inherent reactivity is further modulated by the substituents:
2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through hyperconjugation. It increases the electron density of the pyrazole ring, further activating it towards electrophilic attack and reinforcing the preference for substitution at the C3 position.
5-Bromo Group: The bromine atom at the C5 position is an electron-withdrawing group (EWG) through its inductive effect, which deactivates the pyrimidine ring. While halogens can donate electron density through resonance, the inductive effect typically dominates, making the pyrimidine portion of the molecule even less reactive to electrophiles.
Consequently, for this compound, electrophilic substitution is strongly directed to the C3 position. The C3-selectivity observed in chalcogenation reactions of similar substrates is a direct consequence of these combined electronic effects. acs.orgacs.org
The unusual C6-nitration observed with nitric acid in acetic anhydride suggests a different mechanism that bypasses the typical substitution pattern. It is proposed that under these less acidic conditions, the reaction may proceed through an addition-elimination sequence on the pyrimidine ring rather than a direct electrophilic attack on the pyrazole ring. researchgate.net The reaction in strongly acidic media (H₂SO₄/HNO₃) is believed to occur on the 1-protonated form of the pyrimidine, where calculations still predict C3 as the most favorable site for attack. researchgate.net
Ring-Opening and Rearrangement Reactions of the Pyrazolo[1,5-a]pyrimidine System
Under certain conditions, the pyrazolo[1,5-a]pyrimidine ring system can undergo transformations involving ring-opening and rearrangement. A notable example is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. rsc.org This type of reaction has been observed in aryl-azolo[1,5-a]pyrimidine-6-carbonitriles upon treatment with nucleophiles. rsc.org
In a related transformation, 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines have been shown to isomerize to 5-aroyl-NH-pyrazolo[3,4-b]pyridines in the presence of aqueous sodium hydroxide (B78521) under microwave conditions. This unprecedented rearrangement proceeds via an ANRORC mechanism, initiated by the nucleophilic attack of a hydroxide ion on the pyrimidine ring. This is followed by the opening of the pyrimidine ring and subsequent re-cyclization to form the thermodynamically more stable pyrazolo[3,4-b]pyridine system.
Furthermore, ring-opening of other heterocyclic systems during the synthesis of pyrazolo[1,5-a]pyrimidines has been reported. For example, the reaction between an aminopyrazole and 1-methyluracil (B15584) involves the ring-opening of the uracil, induced by the aminopyrazole nucleophile, to form a 5-hydroxypyrazolo[1,5-a]pyrimidine. nih.govmdpi.com While this is part of a synthetic route to the scaffold rather than a reaction of it, it demonstrates the potential for such ring-opening pathways in related heterocyclic chemistry. Another reported transformation is the dearomatization of the pyrimidine ring through reduction, which leads to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (B149044) (THPP) derivatives. mdpi.com
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 5 Bromo 2 Methylpyrazolo 1,5 a Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the number and type of atoms, their connectivity, and their spatial relationships. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, are crucial for confirming substitution patterns and resolving potential ambiguities arising from isomeric products. researchgate.net
Proton NMR (¹H NMR) is often the first and most informative technique used to analyze a newly synthesized compound. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, providing critical clues about the molecule's structure. libretexts.org In the context of pyrazolo[1,5-a]pyrimidines, ¹H NMR is particularly effective for determining the regioselectivity of substitution reactions.
The pyrazolo[1,5-a]pyrimidine ring system has three protons: H-3, H-6, and H-7. The introduction of substituents, such as a methyl group at C-2 and a bromine atom at C-5, significantly influences the chemical shifts of the remaining protons due to electronic effects (shielding and deshielding). libretexts.orglibretexts.org The bromine atom, being electronegative, will deshield adjacent protons, causing them to resonate at a lower field (higher ppm value).
For 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, the ¹H NMR spectrum is expected to show three distinct signals: a singlet for the C-2 methyl group and three signals for the aromatic protons H-3, H-6, and H-7. The protons on the pyrimidine (B1678525) ring, H-6 and H-7, typically appear as doublets due to coupling with each other, while the H-3 proton on the pyrazole (B372694) ring appears as a singlet. researchgate.net The precise chemical shifts help to confirm the position of the bromine substituent. For instance, the presence of bromine at C-5 would cause a downfield shift for the adjacent H-6 proton compared to an unsubstituted pyrazolo[1,5-a]pyrimidine.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Data is illustrative and based on typical values for related heterocyclic systems.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (at C-2) | 2.5 - 2.7 | Singlet (s) | N/A |
| H-3 | 6.5 - 6.7 | Singlet (s) | N/A |
| H-6 | 8.6 - 8.8 | Doublet (d) | ~7.0 |
| H-7 | 8.9 - 9.1 | Doublet (d) | ~7.0 |
Analysis of these chemical shifts and coupling patterns allows for the unambiguous assignment of the substitution pattern, confirming the regioselective synthesis of the target compound.
While ¹H NMR provides information about the protons, Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift provides information about its hybridization and electronic environment. researchgate.net
For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule (seven in the bicyclic system and one in the methyl group). The carbon directly attached to the bromine atom (C-5) is expected to have its resonance shifted to a lower field compared to the parent system due to the halogen's inductive effects. Conversely, the chemical shift of C-2 will be influenced by the attached methyl group. The unambiguous assignment of all carbon resonances, especially the quaternary carbons that lack attached protons, provides definitive structural confirmation. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on typical values for related heterocyclic systems.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (at C-2) | 15 - 20 |
| C-2 | 160 - 165 |
| C-3 | 105 - 110 |
| C-3a | 145 - 150 |
| C-5 | 110 - 115 |
| C-6 | 130 - 135 |
| C-7 | 140 - 145 |
| C-8a | 150 - 155 |
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, complementing the information from the standard broadband-decoupled ¹³C NMR spectrum.
Two-dimensional (2D) NMR experiments are powerful for establishing connectivity between atoms, resolving overlapping signals, and providing definitive structural proof. youtube.com For complex molecules like substituted pyrazolo[1,5-a]pyrimidines, 2D NMR is often essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu In this compound, a COSY spectrum would show a cross-peak connecting the signals of H-6 and H-7, confirming their adjacency on the pyrimidine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of protonated carbons. For example, it would show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and so on. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the complete carbon framework by showing correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edunih.gov This technique is crucial for placing substituents and connecting different parts of the molecule. Key HMBC correlations for this compound would include:
The methyl protons (at C-2) showing correlations to C-2 and C-3.
Proton H-3 showing correlations to C-2, C-3a, and C-8a.
Proton H-6 showing correlations to C-5 and C-7.
Proton H-7 showing correlations to C-5 and C-3a.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Information Gained |
| COSY | H-6 ↔ H-7 | Confirms adjacency of H-6 and H-7 on the pyrimidine ring. |
| HSQC | H-3 ↔ C-3 | Confirms direct bond between H-3 and C-3. |
| H-6 ↔ C-6 | Confirms direct bond between H-6 and C-6. | |
| H-7 ↔ C-7 | Confirms direct bond between H-7 and C-7. | |
| CH₃ ↔ C(H₃) | Confirms direct bond for the methyl group. | |
| HMBC | CH₃ → C-2, C-3 | Confirms position of the methyl group at C-2. |
| H-7 → C-5, C-3a | Links the pyrimidine and pyrazole rings and confirms the C-5 position. |
Together, these 2D NMR techniques provide an interlocking web of correlations that allows for the complete and confident assignment of the structure. oxinst.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to three or four decimal places). This precision allows for the determination of the exact molecular formula of a compound. nih.gov For this compound (C₈H₆BrN₃), HRMS can distinguish its molecular formula from other possibilities with the same nominal mass. The presence of bromine is also easily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 4: HRMS Data for this compound (C₈H₆BrN₃)
| Ion | Calculated Exact Mass | Observed Mass |
| [C₈H₆⁷⁹BrN₃]⁺ | 222.9772 | 222.9770 ± 0.0005 |
| [C₈H₆⁸¹BrN₃]⁺ | 224.9752 | 224.9750 ± 0.0005 |
The excellent agreement between the calculated and observed exact masses provides high confidence in the elemental composition of the synthesized molecule. nih.gov
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. libretexts.org The fragmentation of the pyrazolo[1,5-a]pyrimidine ring is influenced by the stability of the resulting ions and neutral losses. sapub.org
For this compound, common fragmentation pathways observed under Electron Impact (EI) or Electrospray Ionization (ESI) could include:
Loss of a bromine radical (•Br): This would lead to a significant fragment ion at m/z [M-79]⁺ or [M-81]⁺.
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment at m/z [M-15]⁺.
Cleavage of the pyrimidine ring: A common fragmentation pathway for pyrimidine-containing systems is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z [M-27]⁺ or subsequent fragments. sapub.org
Cleavage of the pyrazole ring: The pyrazole ring can also undergo cleavage, leading to further characteristic fragments.
Table 5: Plausible Mass Spectrometry Fragments for this compound m/z values are based on the ⁷⁹Br isotope for simplicity.
| m/z | Possible Identity | Fragmentation Pathway |
| 223 | [C₈H₆⁷⁹BrN₃]⁺ | Molecular Ion [M]⁺ |
| 208 | [C₇H₃⁷⁹BrN₃]⁺ | [M - CH₃]⁺ |
| 144 | [C₈H₆N₃]⁺ | [M - Br]⁺ |
| 117 | [C₇H₅N₂]⁺ | [M - Br - HCN]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Structural analyses of related compounds, such as 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, have been successfully determined using X-ray diffractometry. researchgate.net These studies reveal crucial details about the crystal packing, which is influenced by various inter- and intramolecular interactions. researchgate.net For instance, analyses have identified π–π stacking interactions between the pyrimidine and pyrazole ring centroids, which play a significant role in the supramolecular assembly. researchgate.netrsc.org Furthermore, other non-covalent interactions, such as intramolecular N⋯S contacts and intermolecular N⋯S interactions, have been observed, governing the crystal packing arrangement. researchgate.net
The data obtained from X-ray crystallography is indispensable for understanding structure-activity relationships (SAR), as the specific orientation of substituents and the potential for intermolecular interactions in a biological target's binding pocket can be inferred from the solid-state structure. mdpi.com
Table 1: Representative Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Derivative
| Parameter | 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine researchgate.net |
|---|---|
| Chemical Formula | C₁₁H₈BrN₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.234(5) |
| b (Å) | 7.152(5) |
| c (Å) | 14.885(5) |
| **β (°) ** | 108.41(5) |
| **Volume (ų) ** | 1133.3(11) |
| Z | 4 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of covalent bonds. For derivatives of this compound, the IR spectrum provides a characteristic fingerprint, confirming the presence of the core structure and its substituents.
The key vibrational bands for this class of compounds include:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyrazolo[1,5-a]pyrimidine ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org
Aliphatic C-H Stretching: The methyl group (CH₃) at the 2-position exhibits symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org
C=C and C=N Stretching: The fused aromatic rings contain multiple C=C and C=N bonds. Their stretching vibrations give rise to a series of sharp, medium-to-strong absorption bands in the 1650-1400 cm⁻¹ region. specac.com
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and bending modes for the methyl C-H bonds appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org
C-Br Stretching: The vibration of the carbon-bromine bond is typically found at lower frequencies, usually in the 750-500 cm⁻¹ range. The presence of a band in this region can help confirm the bromine substitution.
By analyzing the presence, position, and intensity of these characteristic bands, chemists can verify the successful synthesis of the target molecular scaffold. researchgate.net
Table 2: Characteristic IR Absorption Bands for Pyrazolo[1,5-a]pyrimidine Derivatives
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch (e.g., -CH₃) |
| 1650 - 1585 | Medium-Strong | C=N and C=C Ring Stretching |
| 1500 - 1400 | Medium-Strong | C=C Ring Stretching |
| 1470 - 1350 | Medium | C-H Bending (e.g., -CH₃) |
| 900 - 675 | Medium-Strong | Aromatic C-H Out-of-plane ("oop") Bend |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The pyrazolo[1,5-a]pyrimidine core is a conjugated aromatic system, which gives rise to characteristic absorption bands.
The spectra of pyrazolo[1,5-a]pyrimidine derivatives are typically dominated by π→π* (pi to pi antibonding) transitions, which are common in aromatic and conjugated systems. nih.gov These high-intensity absorptions result from the promotion of electrons from bonding π orbitals to antibonding π* orbitals. Additionally, the presence of nitrogen heteroatoms with lone pairs of electrons allows for n→π* (non-bonding to pi antibonding) transitions, which are generally weaker in intensity. nih.gov
Studies on substituted pyrazolo[1,5-a]pyrimidines have shown that their absorption spectra are highly dependent on the nature of the substituents on the fused rings. nih.gov A main absorption band is often observed between 340–440 nm, which has been assigned to an intramolecular charge transfer (ICT) process. nih.gov This phenomenon involves electron transfer from an electron-donating part of the molecule (the pyrazolo[1,5-a]pyrimidine ring) to an electron-accepting part (a substituent group). rsc.org The position and intensity (molar absorptivity, ε) of the absorption maximum (λₘₐₓ) can be tuned by altering these substituents. For example, the introduction of electron-donating groups (EDGs) can enhance absorption intensity, while electron-withdrawing groups (EWGs) can also significantly modulate the electronic properties. rsc.org This tunability is a key feature for applications such as fluorescent probes. nbinno.com
Table 3: Electronic Transitions and Absorption Maxima for Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative Type | Transition Type | Typical λₘₐₓ Range (nm) |
|---|---|---|
| Unsubstituted/Alkyl-substituted | π→π, n→π | 250 - 350 |
| Aryl-substituted at C7 | Intramolecular Charge Transfer (ICT), π→π, n→π | 340 - 440 nih.gov |
Theoretical and Computational Investigations of 5 Bromo 2 Methylpyrazolo 1,5 a Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the behavior of molecules, offering insights into their electronic structure, reactivity, and spectroscopic properties. For heterocyclic systems like pyrazolo[1,5-a]pyrimidines, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly powerful. rsc.org
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules, including their geometry, electronic distribution, and orbital energies. doaj.org
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.
For the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) scaffold, the distribution of these orbitals is key to its behavior. The HOMO is typically delocalized across the fused ring system, while the LUMO's distribution is sensitive to substituent effects. In the case of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, the electron-donating methyl group at position 2 would raise the energy of the frontier orbitals, while the electronegative bromine atom at position 5 would lower them.
Computational studies on related 7-substituted-2-methylpyrazolo[1,5-a]pyrimidines show how different functional groups modulate the HOMO-LUMO gap. rsc.org This data provides a basis for estimating the properties of the 5-bromo derivative.
Table 1: Calculated Frontier Molecular Orbital Energies for 2-Methyl-7-substituted-pyrazolo[1,5-a]pyrimidine Analogs
| Compound | Substituent at C7 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Analog 1 | Phenyl | -6.04 | -1.89 | 4.15 |
| Analog 2 | 4-Methoxyphenyl | -5.77 | -1.82 | 3.95 |
| Analog 3 | 4-Nitrophenyl | -6.49 | -2.71 | 3.78 |
Data derived from studies on analogous compounds. The exact values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. This map is plotted on the molecule's electron density surface, with red indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, the MEP map would show regions of high negative potential around the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings due to their lone pairs of electrons. These sites are the most likely to be involved in hydrogen bonding. rsc.org The bromine atom at position 5 would create a region of slight negative potential on its exterior but would also induce a slight positive potential on the adjacent carbon atom (C5) due to its high electronegativity. The fused aromatic system itself would exhibit varying potential across its surface.
The pyrazolo[1,5-a]pyrimidine (B1248293) core can undergo aromatic substitution reactions like halogenation and nitration. nih.gov The regioselectivity of these reactions is governed by the electronic properties of the ring system, which can be predicted using DFT. Reactivity indices, derived from the analysis of frontier molecular orbitals and charge distribution, help identify the most probable sites for electrophilic or nucleophilic attack.
For the pyrazolo[1,5-a]pyrimidine scaffold, electrophilic substitution is generally favored at positions with higher electron density. In this compound, the electron-donating methyl group at C2 enhances the electron density of the ring system. Conversely, the electron-withdrawing bromine atom at C5 deactivates the pyrimidine ring towards electrophilic attack. Computational analysis would likely predict that electrophilic attack would preferentially occur at the C3 position of the pyrazole ring, which is activated by the adjacent nitrogen and less influenced by the deactivating bromo group.
Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process provides key data on bond lengths, bond angles, and dihedral angles. For a rigid, planar molecule like this compound, conformational analysis is straightforward as the fused ring system limits rotational freedom. DFT calculations would confirm the planarity of the bicyclic core. nih.gov
Table 2: Predicted Geometrical Parameters for the Pyrazolo[1,5-a]pyrimidine Core
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C-C (aromatic) | Carbon-Carbon bond in rings | ~1.39 - 1.42 Å |
| C-N (aromatic) | Carbon-Nitrogen bond in rings | ~1.33 - 1.38 Å |
| C2-CH3 | Bond between ring and methyl group | ~1.51 Å |
| C5-Br | Bond between ring and bromine atom | ~1.90 Å |
| Bond Angles | ||
| C-N-C | Angle within pyrimidine ring | ~116-120° |
These values are typical for related heterocyclic systems and represent expected outcomes from a DFT geometry optimization.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. This method is crucial for predicting electronic absorption spectra (UV-Vis), understanding photophysical processes like fluorescence, and analyzing the nature of electronic transitions. jchemrev.com
TD-DFT calculations on pyrazolo[1,5-a]pyrimidine derivatives have shown that their absorption spectra are dominated by π-π* transitions. rsc.org The energy and intensity of these transitions are highly dependent on the substituents attached to the core structure. An electron-donating group like the methyl group and a halogen like bromine would influence the wavelength of maximum absorption (λmax). TD-DFT calculations can predict these absorption wavelengths and the oscillator strength (f), which relates to the intensity of the absorption band. For this compound, the primary electronic transition would likely involve the promotion of an electron from the HOMO to the LUMO. rsc.org
Mechanistic Investigations of Synthetic Transformations
Computational chemistry offers powerful tools to dissect the intricate mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify key intermediates and transition states, providing insights that are often difficult to obtain through experimental means alone.
The elucidation of a reaction pathway involves mapping the energetic landscape from reactants to products. A key aspect of this is the characterization of transition states (TS), which represent the maximum energy point along the reaction coordinate. Density Functional Theory (DFT) is a widely used method for locating and characterizing these transient structures. For a given transformation of this compound, computational chemists can calculate the geometry of the transition state and its vibrational frequencies. A single imaginary frequency confirms that the structure is a true first-order saddle point on the potential energy surface.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products, confirming the proposed mechanism. For instance, in the cyclocondensation reactions used to form the pyrazolo[1,5-a]pyrimidine core, DFT can model the initial nucleophilic attack, subsequent cyclization, and final dehydration steps, identifying the rate-determining transition state. nih.gov Advanced techniques such as reaction force and reaction electronic flux (REF) analyses can provide deeper insights into the electronic changes and bond-breaking/forming events along the reaction pathway. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the functionalization of this compound. nih.govmdpi.com Computational modeling is instrumental in understanding the complex catalytic cycle, which typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. mdpi.com
DFT calculations can model each step of the cycle, providing the relative energies of intermediates and the activation barriers for each transformation. A critical step for this compound is the oxidative addition of the palladium(0) catalyst to the C5-Br bond. Computational studies on similar halogenated pyrimidines have shown that the site of oxidative addition is highly selective, with the reaction being favored at more electron-deficient positions. mdpi.com Modeling this step can help rationalize catalyst and ligand choice to optimize reaction efficiency.
Furthermore, computational studies can uncover potential side reactions. For example, in Suzuki couplings of bromo-pyrazoles, a competing hydrodebromination reaction has been observed, where the bromine atom is replaced by hydrogen. nih.gov DFT modeling can elucidate the mechanism of such side reactions, often revealing the role of the base or solvent, and help in devising strategies to minimize their occurrence. mdpi.com
| Reaction Type | Catalyst System (Example) | Computational Method | Key Insights from Modeling |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | DFT (B3LYP) | Elucidation of oxidative addition preference, modeling of transmetalation and reductive elimination steps. mdpi.commdpi.com |
| Suzuki-Miyaura Coupling | XPhosPdG2 / XPhos | DFT | Investigation of competing hydrodebromination pathways and the role of the base. nih.govrsc.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | DFT | Analysis of the dual-metal catalytic cycle and reactivity of the C-Br bond. nih.gov |
When a heterocycle contains multiple halogen atoms or multiple reactive C-H positions, predicting the site of reaction is crucial. While experimental techniques like the Handy Method (which correlates ¹H-NMR chemical shifts to reactivity) exist, modern computational chemistry provides more robust and detailed predictions. modern-journals.com
For the pyrazolo[1,5-a]pyrimidine scaffold, DFT calculations can determine the regioselectivity of both halogenation and subsequent cross-coupling reactions. For instance, studies have shown that direct electrophilic halogenation of the parent scaffold occurs with high regioselectivity at the C3 position. nih.gov This implies that the C3 position is electronically activated towards electrophiles.
To predict the reactivity of the C5-Br bond in this compound relative to other positions, several reactivity descriptors can be calculated using DFT:
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity in frontier-controlled reactions. researchgate.net
Fukui Functions: These indices quantify the change in electron density at a specific atom upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic, electrophilic, and radical attack. jchemrev.com
By analyzing these descriptors, one can predict that the C5-Br bond is the primary site for oxidative addition in palladium-catalyzed couplings, a crucial piece of information for synthetic planning.
In Silico Design of Novel this compound Derivatives
The compound this compound serves as an excellent starting fragment for in silico drug design. Computational techniques allow for the rational design and virtual screening of novel derivatives with potential therapeutic activity before committing to synthetic efforts. nih.gov The pyrazolo[1,5-a]pyrimidine core is a known inhibitor of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase delta (PI3Kδ). nih.govnih.govmdpi.com
A typical in silico design workflow involves:
Target Identification and Binding Site Analysis: A biological target (e.g., the ATP-binding site of CDK2) is identified. The 3D structure of the protein, usually from X-ray crystallography, is used to analyze the key amino acid residues involved in ligand binding.
Molecular Docking: The this compound core is computationally placed ("docked") into the active site of the target protein. Docking algorithms score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. nih.govekb.eg
Structure-Based Design: Based on the docking results, new derivatives are designed by computationally modifying the core structure. For example, various aryl or heteroaryl groups can be attached at the C5 position (replacing the bromine) to form new interactions with the protein and enhance binding affinity.
ADMET Prediction: The designed virtual compounds are evaluated for their pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico models can predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity, helping to prioritize candidates with favorable drug-like profiles. nih.gov
This iterative process of design, docking, and evaluation allows for the rapid exploration of chemical space and the identification of promising drug candidates for synthesis and biological testing.
| Parent Scaffold | Designed Derivatives Target | Key Interaction Mode | Reference Compound Example |
| Pyrazolo[1,5-a]pyrimidine | CDK2/Tubulin | Hydrogen bonding with Leu83 in CDK2 active site. | 6h, 6q |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Hydrogen bonding with Val-828 in the hinge region. | CPL302253 |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Interactions with Ile10, Leu83, and Leu134. | Compound 15 |
| Pyrazolo[1,5-a]pyrimidine | Anticancer (General) | Not specified | 5b |
Advanced Computational Methodologies and Multi-Scale Modeling
Beyond standard DFT calculations, more advanced computational methodologies are being applied to study complex chemical systems like this compound, often employing multi-scale models to bridge the gap between quantum effects and macroscopic behavior.
Time-Dependent DFT (TD-DFT): While standard DFT is excellent for ground-state properties, TD-DFT is used to investigate the excited states of molecules. This is particularly relevant for studying the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, which have shown potential as fluorescent probes. rsc.orgrsc.org TD-DFT can predict absorption and emission spectra, helping to design new fluorophores with specific optical properties.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model a reaction in solution or within a biological system (like an enzyme), it is computationally prohibitive to treat the entire system at a high level of quantum theory. QM/MM methods provide an elegant solution by partitioning the system. rsc.org The reactive core, including this compound and the catalyst, is treated with a high-accuracy QM method, while the surrounding solvent molecules or protein environment are treated with a less computationally expensive Molecular Mechanics (MM) force field. nih.govresearchgate.net This multi-scale approach provides a more realistic model of the reaction environment, improving the accuracy of calculated activation energies and reaction pathways.
Machine Learning (ML) Integration: The computational cost of high-level simulations remains a challenge. Recently, machine learning potentials have been integrated into computational chemistry workflows. For example, a deep potential range correction (DPRc) model can be trained on a small set of high-accuracy QM/MM calculations to create a potential that can reproduce the results with the speed of a much faster, approximate method. rutgers.edu This allows for more extensive sampling and the calculation of free energy profiles for complex reactions, representing the frontier of computational investigation.
Advanced Applications in Organic Synthesis and Materials Science
5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine as a Versatile Synthetic Building Block
The presence of a bromine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core imparts significant reactivity, allowing for a variety of chemical transformations. This makes this compound a highly adaptable precursor for the synthesis of more elaborate molecules.
Precursor for the Synthesis of Complex Heterocyclic Scaffolds and Libraries
The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound serves as a key starting material for the construction of diverse libraries of heterocyclic compounds. The bromine atom acts as a convenient handle for introducing molecular diversity through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling of bromo-substituted pyrazolo[1,5-a]pyrimidines with a wide range of aryl and heteroaryl boronic acids allows for the synthesis of C-5 arylated derivatives. nih.govrsc.org This strategy is instrumental in creating libraries of compounds with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govrsc.org Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, further expanding the accessible chemical space.
Enabling Diverse Functional Group Introductions through Selective Transformations
The reactivity of the bromine atom in this compound allows for its selective replacement with a variety of functional groups. Beyond carbon-carbon bond formation, palladium-catalyzed reactions like the Buchwald-Hartwig amination can be employed to introduce carbon-nitrogen bonds, leading to the synthesis of amino-substituted pyrazolo[1,5-a]pyrimidines. These amino derivatives are important intermediates for the development of new pharmaceuticals.
The ability to selectively functionalize the 5-position without altering other parts of the molecule is a key advantage. This regioselectivity is crucial for the controlled synthesis of complex molecules with well-defined structures. The diverse range of achievable transformations underscores the role of this compound as a cornerstone in the synthesis of functionalized heterocyclic systems.
Strategies for Combinatorial Library Design in Organic Synthesis
The versatility of this compound makes it an ideal substrate for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. By employing a parallel synthesis approach, where the bromo-substituted core is reacted with a diverse set of building blocks (e.g., boronic acids, alkynes, amines), large libraries of pyrazolo[1,5-a]pyrimidine derivatives can be efficiently generated. nih.govmdpi.com
This high-throughput synthesis approach is particularly valuable in the early stages of drug discovery and materials science research, where the goal is to screen a wide range of chemical diversity to identify compounds with desired properties. The robust and predictable nature of the cross-coupling reactions involving the bromo-substituent facilitates the automated or semi-automated synthesis of these libraries.
Role in the Development of Functional Materials
The pyrazolo[1,5-a]pyrimidine scaffold possesses inherent photophysical properties that can be fine-tuned through chemical modification. This has led to its exploration in the development of a variety of functional organic materials.
Optoelectronic Applications (e.g., Fluorophores, Organic Light Emitting Diodes (OLEDs), Semiconductors)
Pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention for their potential applications in optoelectronic devices due to their often-high fluorescence quantum yields and excellent photostability. nih.govresearchgate.net By introducing different substituents onto the core structure, it is possible to modulate their electronic properties, making them suitable for use as fluorophores, emitters in Organic Light Emitting Diodes (OLEDs), and organic semiconductors. nbinno.com
The general class of pyrazolo[1,5-a]pyrimidines has been identified as a promising framework for developing materials for such applications. The ability to create donor-acceptor type structures by functionalizing the electron-deficient pyrazolo[1,5-a]pyrimidine core with electron-donating groups can lead to materials with efficient intramolecular charge transfer (ICT), a key characteristic for many optoelectronic applications.
Tunable Photophysical Properties through Structural Modification
The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their absorption and emission wavelengths, are highly dependent on the nature and position of the substituents on the fused ring system. nbinno.comrsc.org The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the color of the emitted light. researchgate.netrsc.org
For instance, studies on related 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) systems have shown that substitution at the 7-position with electron-donating groups can enhance both absorption and emission properties. rsc.org By strategically replacing the bromine atom in this compound with various aryl or other functional groups through the cross-coupling reactions mentioned earlier, a wide range of fluorophores with tailored emission characteristics can be synthesized. This tunability is a critical aspect in the design of new materials for applications in sensing, bioimaging, and display technologies. rsc.orgresearchgate.net
Below is a table summarizing the impact of substituents on the photophysical properties of a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, illustrating the principle of tunable properties through structural modification.
| Compound | Substituent at Position 7 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 352 | 430 | 0.01 |
| 4b | 2,4-Dichlorophenyl | 359 | 432 | 0.12 |
| 4d | Phenyl | 356 | 431 | 0.08 |
| 4e | 4-Methoxyphenyl | 369 | 442 | 0.44 |
Data adapted from a study on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, demonstrating the effect of substitution on photophysical properties. rsc.org
Solid-State Emission Characteristics and Their Engineering
The pyrazolo[1,5-a]pyrimidine scaffold is a subject of significant interest for applications in organic materials due to its tunable photophysical properties. rsc.org While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their application in devices like organic light-emitting diodes (OLEDs), certain derivatives of pyrazolo[1,5-a]pyrimidine exhibit efficient solid-state emission. rsc.orgresearchgate.net This fluorescence in the condensed phase is highly dependent on the molecular structure and intermolecular arrangement, which can be strategically modified to enhance performance. rsc.org
Research into a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has shown that the nature and position of substituents are crucial for engineering their solid-state luminescence. rsc.org For instance, derivatives bearing simple aryl groups at position 7 tend to display good solid-state emission intensities, with quantum yields in the solid state (ΦSS) ranging from 0.18 to 0.63. researchgate.netrsc.org The introduction of electron-donating groups (EDGs) at this position has been found to improve both absorption and emission characteristics. researchgate.netrsc.org
The spatial arrangement of molecules in the crystal lattice plays a critical role. An antiparallel organization of molecules can lead to intermolecular fluorescence quenching. rsc.org However, structural modifications can induce effects like aggregation-induced emission (AIE). For example, the presence of a 2,4-dichlorophenyl substituent can create a significant dihedral angle between the substituent and the heterocyclic core, which may reduce electronic communication between the rings and promote AIE phenomena. rsc.org This demonstrates that targeted synthetic modifications to the pyrazolo[1,5-a]pyrimidine core allow for the rational design of efficient solid-state emitters for optical applications. rsc.org
Table 1: Solid-State Photophysical Properties of Selected 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines
| Compound ID | 7-Substituent | Emission Color (Solid State) | Solid-State Quantum Yield (ΦSS) |
|---|---|---|---|
| 4a | 4-Pyridyl | Green-Yellow | 0.18 |
| 4b | 2,4-Dichlorophenyl | Green | 0.63 |
| 4d | Phenyl | Blue | 0.49 |
| 4e | 4-Methoxyphenyl | Green-Blue | 0.44 |
Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.orgrsc.org
Applications in Energy Conversion Devices (e.g., Hole-Transporting Materials in Perovskite Solar Cells)
The tunable optoelectronic properties of pyrazolo[1,5-a]pyrimidine derivatives make them promising candidates for use in energy conversion devices. mdpi.com Specifically, they have been investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), which are a key component for extracting positive charges (holes) from the perovskite layer and transporting them to the electrode. mdpi.commdpi.com
Donor-π-Acceptor (D-π-A) small molecules based on a pyrazolo[1,5-a]pyrimidine acceptor core have been designed, synthesized, and characterized for this purpose. mdpi.comnih.gov In one study, three isomeric HTMs (PY1, PY2, and PY3) were developed, where a 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole donor moiety was connected to the 3, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidine core, respectively, via a phenyl π-spacer. mdpi.com
These compounds exhibit high thermal stability (decomposition temperatures > 400 °C) and suitable energy levels for efficient hole extraction from the perovskite layer. mdpi.com The position of the functionalization was found to significantly impact the material's hole mobility and, consequently, the device performance. The isomer functionalized at position 3 (PY1) demonstrated the highest hole mobility. mdpi.com
When incorporated into n-i-p planar PSCs, the device using PY1 as the HTM achieved a power conversion efficiency (PCE) of 12.41%, which is comparable to the 12.58% PCE obtained with the widely used, but more expensive, reference material Spiro-OMeTAD under identical conditions. mdpi.com The devices based on PY1 also showed slightly better stability, which was attributed to its superior hydrophobic character that helps prevent moisture from degrading the perovskite layer. mdpi.comnih.gov
Table 2: Performance of Pyrazolo[1,5-a]pyrimidine-Based HTMs in Perovskite Solar Cells
| HTM | Functionalization Position | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|
| PY1 | 3 | 3.0 x 10⁻⁶ | 12.41 |
| PY2 | 5 | 1.3 x 10⁻⁶ | 10.21 |
| PY3 | 7 | 1.3 x 10⁻⁶ | 10.82 |
| Spiro-OMeTAD | Reference | - | 12.58 |
Data from a study on D-π-A type pyrazolo[1,5-a]pyrimidine-based HTMs. mdpi.com
Supramolecular Chemistry and Crystal Engineering with Halogenated Derivatives
Halogenated organic molecules are of great interest in supramolecular chemistry and crystal engineering because halogen atoms can participate in highly directional non-covalent interactions, particularly halogen bonding. rsc.org The bromine atom in compounds like this compound can act as an electron acceptor, forming predictable and reliable interactions that can be used to guide the assembly of molecules into well-defined supramolecular architectures. rsc.orgresearchgate.net
Br⋯N Halogen Bonds: A specific interaction where the electrophilic region of the bromine atom interacts with the lone pair of a nitrogen atom on an adjacent molecule. researchgate.net
π–π Stacking Interactions: The planar, aromatic pyrazolo[1,5-a]pyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice. researchgate.net
C—Br⋯π Contacts: The bromine atom can also interact with the π-electron cloud of an adjacent aromatic ring. researchgate.net
These directional interactions, along with conventional hydrogen bonds, work in concert to build complex and predictable three-dimensional networks. researchgate.netresearchgate.net By understanding and utilizing these non-covalent forces, it is possible to engineer crystalline materials with desired topologies and properties, making halogenated pyrazolo[1,5-a]pyrimidines valuable building blocks for the bottom-up construction of functional materials. rsc.orgrsc.org
Table 3: Key Intermolecular Interactions in a Bromo-Substituted Azolopyrimidine Crystal Structure
| Interaction Type | Geometric Parameter | Distance (Å) |
|---|---|---|
| Halogen Bond | Br⋯N | 3.185 |
| π–π Stacking | Centroid-to-Centroid | 3.663 |
| C—Br⋯π Contact | Br⋯Cg (Ring Centroid) | 3.788 |
Data based on the crystal structure of the analogue 5-Bromo- rsc.orgrsc.orgmdpi.comtriazolo[1,5-a]pyrimidine. researchgate.net
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Precision Functionalization
The future of synthesizing derivatives of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine hinges on the development of more efficient, sustainable, and precise functionalization methods. While classical cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds form the backbone of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis, future efforts will likely focus on green chemistry approaches. nih.govresearchgate.net
Key areas for development include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.govmdpi.com Future work should aim to optimize these conditions for the synthesis and subsequent functionalization of the 5-bromo derivative, minimizing energy consumption and solvent use. A study on the synthesis of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate highlighted the successful use of microwave assistance in conjunction with various bases. chemijournal.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhancing safety and scalability. Developing flow-based protocols for the bromination and subsequent cross-coupling reactions of the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) core would represent a significant advancement for industrial-scale production.
Sustainable Solvents: Research into replacing traditional volatile organic solvents with greener alternatives, such as deep eutectic solvents (DES), is gaining traction. One study demonstrated the successful use of DES for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, offering advantages like high yields and simple work-up procedures. ias.ac.in Applying these solvent systems to the synthesis and modification of this compound is a promising avenue.
Catalytic C-H Activation: A major goal is to move beyond pre-functionalized intermediates like the 5-bromo compound and directly functionalize the C-H bonds of the 2-methylpyrazolo[1,5-a]pyrimidine core. Rhodium-catalyzed C-H activation has been used to synthesize variously substituted pyrazolo[1,5-a]pyrimidines and represents a frontier for creating derivatives with high atom economy. mdpi.com
The table below summarizes modern synthetic approaches relevant to the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
| Methodology | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. nih.govchemijournal.com | Rapid synthesis of the core and subsequent high-throughput screening of derivatives via cross-coupling. |
| Palladium-Catalyzed Cross-Coupling | High versatility for C-C, C-N, and C-O bond formation. researchgate.net | Suzuki, Buchwald-Hartwig, and Sonogashira coupling at the C5 position to introduce aryl, amino, and alkynyl groups. |
| Deep Eutectic Solvents (DES) | Environmentally benign, high yield, simple work-up. ias.ac.in | Greener synthesis of the core scaffold and its derivatives. |
| C-H Activation | High atom economy, avoids pre-functionalization steps. mdpi.com | Direct functionalization at other positions (e.g., C3, C6, C7) while retaining the 5-bromo handle for orthogonal chemistry. |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The bromine atom at the C5 position is typically viewed as a predictable site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling. However, future research should actively seek to uncover less conventional reactivity patterns to unlock novel chemical space.
A compelling example of such exploration involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1203761) with butyllithium (B86547) (BuLi). researchgate.net This study revealed that the substrate possesses multiple reaction centers, leading to the formation of unexpected products rather than simple lithium-halogen exchange. This finding suggests that the electronic nature of the fused ring system can lead to complex and non-intuitive reactivity. researchgate.net
Future investigations for this compound could include:
Halogen Dance Reactions: Investigating whether the bromine at the C5 position can migrate to other positions on the pyrimidine (B1678525) or pyrazole (B372694) ring under specific basic conditions.
Anionic Rearrangements: Probing the stability of the carbanion that would be formed from lithium-halogen exchange and its potential to undergo ring-opening or rearrangement pathways.
Photochemical Transformations: Exploring the use of photoredox catalysis to engage the C-Br bond in novel radical-based transformations, moving beyond traditional two-electron pathways.
Uncovering such unconventional reactivity would not only expand the synthetic toolkit but also provide deeper insights into the fundamental electronic properties of the pyrazolo[1,5-a]pyrimidine system.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is critical for the rational design of next-generation molecules based on the this compound scaffold. Computational studies, particularly those using Density Functional Theory (DFT), are increasingly employed to predict the properties and reactivity of pyrazolo[1,5-a]pyrimidine derivatives. jchemrev.comresearchgate.net
Future research should leverage these integrated approaches to:
Predict Kinase Inhibition: Molecular docking simulations can predict the binding modes of novel derivatives within the active sites of target kinases like CDK2 and TRKA. mdpi.comekb.eg This allows for the in silico screening of virtual libraries derived from this compound before committing to synthetic efforts, prioritizing compounds with the highest predicted affinity and selectivity. mdpi.com
Tune Photophysical Properties: The pyrazolo[1,5-a]pyrimidine core is an emerging fluorophore. nih.govlupinepublishers.com Time-dependent DFT (TD-DFT) calculations can predict absorption and emission wavelengths, quantum yields, and the nature of electronic transitions. rsc.org This predictive power is crucial for designing novel fluorescent probes and materials for applications in biological imaging or organic light-emitting devices (OLEDs). lupinepublishers.comnbinno.com For example, calculations have shown that electron-donating groups at position 7 can enhance absorption and emission intensities. rsc.org
Guide Synthetic Strategy: DFT calculations can elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions, helping to explain unexpected outcomes and design more efficient synthetic routes. researchgate.net
This integrated design loop—where computational predictions guide experimental work, and experimental results refine computational models—will accelerate the discovery of new molecules with precisely tailored biological or material properties.
Expansion of Applications in Emerging Interdisciplinary Fields
While the primary application of pyrazolo[1,5-a]pyrimidines has been in medicinal chemistry as kinase inhibitors, nih.govnih.gov the unique electronic and structural features of the scaffold, particularly when functionalized, open doors to a range of interdisciplinary fields. The this compound is an ideal starting point for accessing these novel applications.
Materials Science: The rigid, planar structure and tunable fluorescence of the pyrazolo[1,5-a]pyrimidine core make it a promising candidate for advanced optical materials. nih.govlupinepublishers.com By using the 5-bromo position as an anchor point to attach various electron-donating or -withdrawing groups, researchers can systematically tune the photophysical properties to create novel dyes for OLEDs, fluorescent sensors for detecting ions or small molecules, and components for organic solar cells. lupinepublishers.comnbinno.com
Chemical Biology: Derivatives can be developed as fluorescent probes to study biological processes. For instance, a pyrazolo[1,5-a]pyrimidine-triphenylamine hybrid has been used to study lipid content in cancer cells due to its environment-sensitive emission. lupinepublishers.com The 5-bromo derivative could be functionalized with biomolecules or targeting ligands to create specific probes for cellular imaging.
Coordination Chemistry: The multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system make it an excellent ligand for coordinating with metal ions. mdpi.com Future work could explore the synthesis of metal complexes using functionalized derivatives of this compound. These complexes could have applications in catalysis, as therapeutic agents with novel mechanisms of action, or as photoluminescent materials. mdpi.com
By looking beyond the established role in drug discovery, researchers can unlock the full potential of the this compound scaffold in diverse and innovative scientific areas.
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves condensation reactions between 3-aminopyrazole derivatives and brominated 1,3-dicarbonyl equivalents. For example, KOH-mediated tandem reactions of 1H-pyrazol-3-amines with chalcones or β-enaminoketones can yield brominated pyrazolo[1,5-a]pyrimidines . Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective bromination at the C3 position, achieving yields up to 95% under optimized conditions . One-pot methodologies using novel catalysts (e.g., CuI/ligand systems) are also effective for scalability .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- X-ray crystallography to resolve the bicyclic pyrazolo-pyrimidine core and substituent positions .
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, e.g., distinguishing methyl (δ 2.5 ppm) and bromine substituents .
- Mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify functional groups like C=O or NH .
Q. What analytical techniques confirm purity and identity during synthesis?
- HPLC (>95% purity) with UV detection at 254 nm .
- TLC monitoring using silica gel plates and ethyl acetate/hexane eluents .
- Elemental analysis (C, H, N) to validate empirical formulas .
Advanced Research Questions
Q. How can regioselective halogenation be achieved at specific positions?
Regioselective bromination at C3 is facilitated by hypervalent iodine reagents (e.g., PhI(OAc)₂) under mild conditions. Electron-withdrawing groups on the pyrimidine ring enhance reactivity, enabling yields >90% . For C5 bromination, direct functionalization via Pd-catalyzed C–H activation using NBS (N-bromosuccinimide) is reported .
Q. What strategies are used to analyze structure-activity relationships (SAR) in anticancer studies?
- Substituent variation : Modify positions 2 (methyl), 5 (bromo), and 7 (explore aryl/heteroaryl groups) to assess cytotoxicity .
- Biological assays : Test derivatives against p53-deficient cell lines (e.g., HeLa) to evaluate apoptosis induction via flow cytometry (cell cycle arrest) and Western blotting (BAX/Bcl-2 expression) .
- Computational docking : Map interactions with target enzymes (e.g., CDK2 or Pim-1 kinases) to prioritize substituents .
Q. How to resolve contradictions in biological assay data (e.g., divergent cell cycle effects)?
- Replicate assays under controlled conditions (e.g., cell passage number, serum concentration) .
- Orthogonal methods : Combine flow cytometry (G1 vs. G2/M arrest) with transcriptomic analysis (p21/CDKN1A expression) to clarify mechanisms .
- Cell line-specific factors : Account for differential E6/E7 oncoprotein expression in cervical cancer models (e.g., HeLa vs. SiHa) .
Q. What are the key considerations in designing derivatives for enzyme inhibition?
- Bioisosteric replacement : Replace bromine with chlorine/CF₃ to modulate electron density and binding affinity .
- Steric effects : Introduce bulky groups at C7 to enhance selectivity for kinases (e.g., Pim-1) .
- Pro-drug strategies : Incorporate acetamide or sulfonamide moieties for improved solubility and bioavailability .
Q. How to optimize reaction conditions for scaled-up synthesis?
- Catalyst screening : Test CuI, Pd(PPh₃)₄, or NiCl₂ for cross-coupling efficiency .
- Solvent optimization : Use DMF or toluene for high-temperature reactions, ensuring inert atmospheres (N₂/Ar) .
- Workflow efficiency : Implement one-pot protocols to reduce intermediate isolation steps .
Q. What mechanistic insights exist for p53 activation pathways?
Q. How to evaluate in vivo biodistribution and pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
